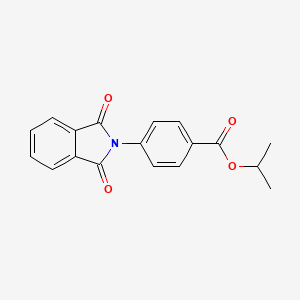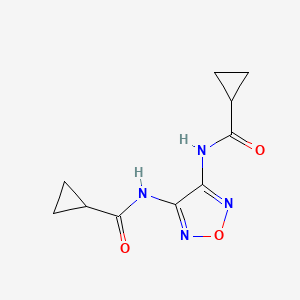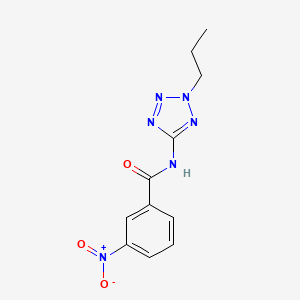![molecular formula C19H14N2O2S B5699040 3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)
3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, commonly known as MPTC, is a synthetic compound that has shown potential in various scientific research applications. MPTC belongs to the class of chromone derivatives that possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of MPTC is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in the progression of cancer, inflammation, and oxidative stress. MPTC has also been reported to modulate various signaling pathways involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPTC has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPTC has also been reported to reduce inflammation and oxidative stress in various animal models. Furthermore, MPTC has been shown to improve glucose metabolism and reduce lipid peroxidation in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
MPTC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MPTC is also stable and can be stored for long periods without degradation. However, MPTC has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous systems. Furthermore, MPTC has not been extensively studied for its toxicity and safety profile.
Orientations Futures
There are several future directions for the study of MPTC. Firstly, the mechanism of action of MPTC needs to be fully elucidated. Secondly, the toxicity and safety profile of MPTC need to be studied in detail. Thirdly, the potential of MPTC in the treatment of various diseases needs to be explored further. Finally, the development of novel analogs of MPTC with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, MPTC is a synthetic compound that has shown potential in various scientific research applications. It possesses antitumor, anti-inflammatory, and antioxidant activities and has shown potential in the treatment of various diseases. The synthesis of MPTC is relatively simple, and it can be easily synthesized in large quantities. However, further studies are needed to fully elucidate the mechanism of action, toxicity, and safety profile of MPTC.
Méthodes De Synthèse
The synthesis of MPTC involves the reaction of 3-methyl-2-benzothiazolinone and 3-aminobenzoic acid in the presence of phosphorus oxychloride. The reaction mixture is then treated with 4-methylthio-2-oxo-2H-chromene-3-carboxylic acid to obtain MPTC. This synthesis method has been reported to yield MPTC in good yields and high purity.
Applications De Recherche Scientifique
MPTC has been extensively studied for its potential in various scientific research applications. It has been reported to possess antitumor, anti-inflammatory, and antioxidant activities. MPTC has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, MPTC has been studied for its potential in the treatment of diabetes and cardiovascular diseases.
Propriétés
IUPAC Name |
3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-5-4-7-14(9-12)20-19-21-16(11-24-19)15-10-13-6-2-3-8-17(13)23-18(15)22/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBAJMHTFYLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)



